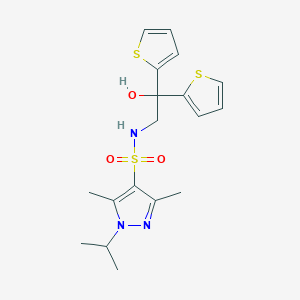

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

This compound is a pyrazole-4-sulfonamide derivative featuring a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl substituent. Its structure combines a pyrazole core with sulfonamide functionality, modified by isopropyl and dimethyl groups at positions 1, 3, and 3. The hydroxyl group may enhance solubility, while the thiophene rings contribute to lipophilicity and π-π stacking capabilities. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S3/c1-12(2)21-14(4)17(13(3)20-21)27(23,24)19-11-18(22,15-7-5-9-25-15)16-8-6-10-26-16/h5-10,12,19,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUDTRVFDKGGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The presence of thiophene rings and sulfonamide functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the thiophene rings may engage in π-π interactions. These interactions can modulate enzymatic activity, potentially leading to therapeutic effects.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

- Antimicrobial Properties : Pyrazole derivatives have been tested for antimicrobial activity against various bacterial strains. In vitro studies indicated notable inhibition against Mycobacterium tuberculosis and other pathogens at concentrations as low as 6.25 µg/mL .

- Antiviral Potential : Some studies suggest that pyrazole compounds may exhibit antiviral properties by inhibiting viral replication mechanisms. For example, certain derivatives have shown promising results against viral targets in cell-based assays .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that modifications at the C-3 and C-5 positions significantly enhanced their inhibitory effects on inflammatory cytokines .

- Study 2 : Another research focused on the antimicrobial efficacy of pyrazole compounds against Bacillus subtilis and E. coli. The compounds exhibited varying degrees of activity, with some achieving over 90% inhibition compared to standard antibiotics .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activities against various pathogens. The compound's sulfonamide group is particularly noteworthy as sulfonamides are known for their role in antibiotic development.

Case Study: Antimicrobial Activity

A study published in the ACS Omega journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antibacterial properties .

Antiviral Properties

Emerging research suggests that compounds similar to this compound may possess antiviral activities. The structural characteristics of pyrazole derivatives have been linked to inhibition of viral replication mechanisms.

Case Study: Antiviral Efficacy

A study focused on N-Heterocycles highlighted the potential of pyrazole derivatives in inhibiting reverse transcriptase activity, a crucial step in viral replication. Compounds with specific substitutions showed enhanced activity compared to traditional antiviral agents, suggesting that similar compounds could be developed for therapeutic use against viral infections .

Chemical Synthesis Applications

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis.

Synthesis Pathways

The synthesis of this compound can involve several methods:

- Condensation Reactions : This compound can be synthesized through condensation reactions involving thiophene derivatives and pyrazole cores.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

lists compounds such as (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e). While these share thiophene and sulfonate/amine groups, they lack the pyrazole core. Instead, they incorporate tetrahydronaphthalene systems, which may confer distinct conformational rigidity compared to the pyrazole-based target compound. The absence of a hydroxyl group in these analogues could reduce solubility but increase metabolic stability .

Pyrazole-Sulfonamide Derivatives

includes 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide , which shares the pyrazole-sulfonamide backbone. Key differences include:

Comparative Data Table

Hypothesized Property Differences Based on Structural Features

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to nitro- or difluoromethyl-containing analogues.

- Metabolic Stability : Thiophene rings may increase susceptibility to oxidative metabolism, whereas the tetrahydronaphthalene system in compounds could enhance stability.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves thiophene, pyrazole, and sulfonamide proton environments. Key signals include thiophene β-protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the molecular formula .

- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the hydroxyethyl-thiophene region .

How can computational modeling predict the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur, pyrazole nitrogen) .

- Molecular Docking : Screen against biological targets (e.g., cyclooxygenase-2) using PyMOL or AutoDock Vina. Prioritize binding poses with hydrogen bonds to sulfonamide oxygen and hydrophobic interactions with thiophene rings .

Data Contradiction Example : Discrepancies between predicted and experimental LogP values may arise from solvation effects—validate via shake-flask experiments .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting in hydroxyethyl protons).

- Resolution :

- Verify solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) to rule out exchange broadening .

- Synthesize and characterize a deuterated analog to confirm assignments .

- Cross-validate with IR spectroscopy (e.g., OH stretch at 3200–3500 cm⁻¹) .

Case Study : In thiophene-containing analogs, diastereotopic protons in the hydroxyethyl group may split into complex multiplet patterns—use NOESY to confirm spatial proximity .

What reaction mechanisms govern the stability of the sulfonamide group under acidic/basic conditions?

Q. Advanced Research Focus

- Acidic Hydrolysis : The sulfonamide’s S-N bond cleaves via protonation of the nitrogen, forming a sulfonic acid and amine. Monitor via pH-dependent HPLC degradation studies (e.g., 0.1M HCl at 37°C) .

- Basic Conditions : Nucleophilic attack on the sulfur center may occur, requiring stability testing in buffers (pH 7–9) .

Mitigation Strategy : Introduce electron-withdrawing groups (e.g., methyl on pyrazole) to enhance sulfonamide stability .

What methodologies identify biological targets for this compound in therapeutic contexts?

Q. Advanced Research Focus

- Enzyme Assays : Test inhibition of COX-2 or carbonic anhydrase isoforms using fluorogenic substrates (e.g., resorufin acetate) .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7) .

- Transcriptomics : RNA-seq of treated cells can reveal pathways modulated by thiophene-pyrazole interactions .

How does the compound’s stability vary across formulation matrices (e.g., solid dispersions vs. liposomes)?

Q. Advanced Research Focus

- Solid Dispersions : Use hot-melt extrusion with polymers (e.g., PVP-VA64) to enhance amorphous stability. Monitor recrystallization via DSC .

- Liposomal Encapsulation : Assess encapsulation efficiency (>70%) using size-exclusion chromatography and evaluate shelf-life under accelerated conditions (40°C/75% RH) .

What strategies isolate and characterize reactive intermediates during multi-step synthesis?

Q. Advanced Research Focus

- Trapping Intermediates : Quench reactions at partial conversion (e.g., 50%) and isolate intermediates via flash chromatography .

- In Situ Monitoring : Use ReactIR to track carbonyl or sulfonamide formation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.